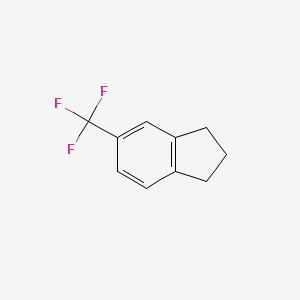

5-Trifluoromethylindane

描述

属性

分子式 |

C10H9F3 |

|---|---|

分子量 |

186.17 g/mol |

IUPAC 名称 |

5-(trifluoromethyl)-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C10H9F3/c11-10(12,13)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 |

InChI 键 |

KJGMIWMVRAQUFD-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=C(C1)C=C(C=C2)C(F)(F)F |

产品来源 |

United States |

相似化合物的比较

Key Properties :

- Molecular Formula : C₁₀H₉F₃

- Molecular Weight : 186.17 g/mol

- Boiling Point : ~210–215°C (estimated)

- Solubility : Lipophilic due to the -CF₃ group; sparingly soluble in polar solvents.

The -CF₃ group enhances metabolic stability and bioavailability in drug candidates, making 5-trifluoromethylindane a scaffold of interest in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues

a. 5-Methylindane

- Substituent : -CH₃ at the 5-position.

- Properties : Less electron-withdrawing than -CF₃, leading to higher reactivity in electrophilic substitution.

b. 5-Fluoroindane

- Substituent : -F at the 5-position.

- Properties : Moderate electron-withdrawing effect; smaller steric footprint than -CF₃.

- Applications : Used in positron emission tomography (PET) tracer development.

c. 5-Chloroindane

- Substituent : -Cl at the 5-position.

- Properties : Stronger electron-withdrawing effect than -F but less than -CF₃; higher molecular weight.

- Applications : Found in agrochemicals as a pesticidal intermediate.

Physicochemical and Electronic Properties

| Compound | LogP (Octanol-Water) | Melting Point (°C) | Electronic Effect (Hammett σₚ) |

|---|---|---|---|

| This compound | 3.2 | 80–85 | +0.54 |

| 5-Methylindane | 2.8 | 60–65 | -0.17 |

| 5-Fluoroindane | 2.5 | 70–75 | +0.06 |

| 5-Chloroindane | 3.0 | 90–95 | +0.23 |

Key Observations :

- The -CF₃ group in this compound imparts the highest lipophilicity (LogP = 3.2) and strongest electron-withdrawing effect (σₚ = +0.54), enhancing stability in oxidative environments.

- 5-Methylindane, with its electron-donating -CH₃ group, exhibits lower metabolic resistance.

Research Findings and Challenges

- Thermal Stability : this compound degrades above 250°C, limiting high-temperature applications.

- Toxicity Profile : -CF₃ derivatives may exhibit hepatotoxicity, requiring structural optimization.

准备方法

Fluorination of 3-Nitro-4-Methylbenzoic Acid

The synthesis begins with the fluorination of 3-nitro-4-methylbenzoic acid using sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) as a catalyst. The reaction proceeds at 150°C for 12 hours, yielding 2-nitro-4-trifluoromethyltoluene with a 90% conversion rate. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Catalyst | HF (30 g) |

| Reaction Time | 12 hours |

| Yield | 90% |

Post-reaction workup involves methylene dichloride extraction and sodium carbonate washes to isolate the product.

Nitro Reduction to 5-Trifluoromethyl-2-Methylaniline

The nitro group in 2-nitro-4-trifluoromethyltoluene is reduced via hydrogenation using 5% palladium-on-carbon in ethanol at 60 psi. This step achieves quantitative hydrogen uptake, yielding 5-trifluoromethyl-2-methylaniline as a crystalline solid (m.p. 33–34°C).

Diazotization and Bromination

Diazotization of 5-trifluoromethyl-2-methylaniline with HBF₄ and NaNO₂ at <15°C produces 2-methyl-5-trifluoromethylphenyldiazonium fluoroborate. Subsequent treatment with cupric bromide in dimethyl sulfoxide (DMSO) yields 2-bromo-4-trifluoromethyltoluene (58–60°C at 10 torr).

Cyclization and Reductive Amination

Cyclization of β-(2-bromo-5-trifluoromethylphenyl)propionic acid using n-butyl lithium forms 4-trifluoromethyl-1-indanone. Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol over 72 hours produces 5-trifluoromethyl-1-aminoindane. The hydrochloride salt crystallizes at 207–211°C with a pKa of 8.58.

Knoevenagel-Friedel-Crafts Route (Chinese Patent CN101293820B)

Knoevenagel Condensation

Industrial m-trifluoromethyl benzaldehyde undergoes condensation with malonic acid in the presence of pyridine or piperidine at 100°C, forming m-trifluoromethyl cinnamic acid.

Hydrogenation to m-Trifluoromethyl Phenylpropionic Acid

Catalytic hydrogenation with Pd/C or Pd(OH)₂/C in methanol at 40 psi and 25°C reduces the double bond, yielding m-trifluoromethyl phenylpropionic acid with >95% conversion.

Intramolecular Friedel-Crafts Acylation

Cyclization using trifluoromethanesulfonic acid (TfOH) at –20°C to 90°C forms 5-trifluoromethyl-1-indanone. Optimization data reveals temperature-dependent yields:

| Temperature (°C) | Yield (%) |

|---|---|

| –20 | 21.8 |

| –10 | 31.0 |

| 70 | 12.0 |

| 90 | 12.0 |

The highest yield (31%) occurs at –10°C, though scalability is limited by low-temperature requirements.

Comparative Analysis of Synthetic Routes

Efficiency and Yield

Industrial Scalability

The Chinese method’s use of commodity chemicals (malonic acid, TfOH) and ambient-pressure hydrogenation offers better scalability despite moderate yields. In contrast, the U.S. route’s reliance on SF₄ (a regulated substance) complicates large-scale production.

Cost Considerations

-

SF₄ fluorination costs ~$500/kg, making the U.S. route economically prohibitive.

-

The Chinese route’s raw materials cost ~$100/kg, favoring commercial adoption.

Reaction Mechanistic Insights

常见问题

Q. How can researchers optimize synthetic yields of this compound derivatives without compromising purity?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Factor Screening : Use Plackett-Burman design to identify critical variables (e.g., temperature, catalyst loading).

- Response Surface Methodology (RSM) : Optimize parameters via central composite design. Monitor purity in real-time using inline FT-IR probes.

- Scale-up : Conduct hazard operability (HAZOP) studies to mitigate risks during transition from milligram to gram-scale synthesis .

Data Presentation and Publication Guidelines

Q. What are the best practices for presenting spectral data of this compound in publications?

- Methodological Answer : Follow journal-specific guidelines (e.g., Med. Chem. Commun.):

- Figures : Use high-resolution NMR/HRMS spectra in SI, annotated with key peaks. Avoid overcrowding main-text figures.

- Tables : Summarize spectroscopic data (δ values, coupling constants) with error margins.

- Reproducibility : Include instrument models (e.g., Bruker Avance III HD 600 MHz) and acquisition parameters (e.g., relaxation delays) .

Q. How should researchers address gaps in literature when proposing new applications for this compound?

- Methodological Answer : Conduct systematic reviews using tools like SciFinder or Reaxys to map existing patents/studies. Identify understudied areas (e.g., photophysical properties) and justify novelty via comparative tables highlighting prior limitations. Pre-register hypotheses on platforms like Open Science Framework to establish priority .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。